molecular formula C13H10F2N4O B2421024 N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-90-3

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B2421024
CAS No.: 1705262-90-3
M. Wt: 276.247
InChI Key: ASMUDDABCMRHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a carboxamide group and a 2,6-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the 2,6-difluorophenyl group.

Scientific Research Applications

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide include other pyrrolo[3,4-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2,6-difluorophenyl group and the carboxamide functionality.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O/c14-9-2-1-3-10(15)12(9)18-13(20)19-5-8-4-16-7-17-11(8)6-19/h1-4,7H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMUDDABCMRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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